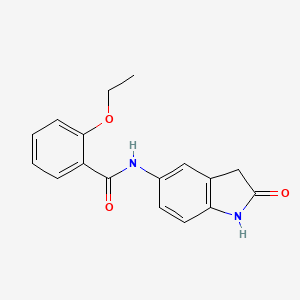

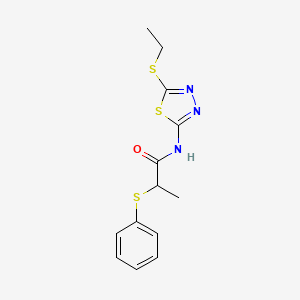

![molecular formula C15H9N3O2S B2991536 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 17833-15-7](/img/structure/B2991536.png)

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” is a chemical compound with the molecular formula C15H10N4O4S2 . It is a derivative of imidazo[2,1-b][1,3]benzothiazole, a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives has been reported in various studies . For instance, a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The compound has a complex structure with diverse heteroatoms that can bind different locations of biological macromolecules .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . For example, the transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed . For example, the compound has a molecular weight of 374.4 g/mol and a topological polar surface area of 160 Ų .Applications De Recherche Scientifique

Immunological Activities

- A study by Mase et al. (1986) explored the immunological activities of 2-phenylimidazo[2,1-b]benzothiazole derivatives, including compounds similar to 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole. They found significant suppressive activity of delayed type hypersensitivity in mice without inhibiting humoral immunity (Mase et al., 1986).

Crystal Structure and Molecular Interactions

- Bunev et al. (2014) conducted a study on the crystal structure of 7-Nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole, providing insights into the molecular interactions and framework of similar compounds (Bunev et al., 2014).

Radiosensitizing and Anticancer Activity

- Majalakere et al. (2020) synthesized and characterized imidazo[2,1-b][1,3]benzothiazole derivatives as effective radiosensitizers and anticarcinogenic compounds. They tested these compounds against various cancer cell lines, including Hep G2, finding significant in vitro activity (Majalakere et al., 2020).

Antibacterial Activity

- Palkar et al. (2010) synthesized a series of 2,3-diaryl-substituted imidazo[2,1-b]-benzothiazole derivatives and tested them for in-vitro antibacterial activity. They found promising activity against various bacteria, including Staphylococcus aureus and Escherichia coli (Palkar et al., 2010).

Antitubercular Activity

- Patel et al. (2017) synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. They found that some compounds exhibited significant inhibitory activity at non-cytotoxic concentrations (Patel et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole are Mycobacterium tuberculosis (Mtb) and human liver cancer Hep G2 cell line . These targets play a crucial role in the pathogenesis of tuberculosis and liver cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting the growth of Mtb and inducing cell death in the Hep G2 cell line . The compound’s interaction with its targets leads to changes in the cellular processes of these organisms, resulting in their inhibition or death .

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and proliferation of Mtb and Hep G2 cells

Pharmacokinetics

The compound’s effectiveness against mtb and hep g2 cells suggests that it has sufficient bioavailability to reach its targets .

Result of Action

The compound’s action results in the inhibition of Mtb growth and the induction of cell death in the Hep G2 cell line . This leads to a decrease in the number of these organisms, thereby mitigating the diseases they cause .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the hypoxic nature of cancer cells can affect the effectiveness of radiation therapy . .

Safety and Hazards

Orientations Futures

The future directions for the research on “2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole” include the development of new natural products or synthetic compounds as potent candidates for drug development . The present study reveals that presence of sulfonamide in combination with methoxy substitution enhanced DNA fragmentation and thereby acting as effective derivative for Hepatocellular carcinoma .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, leading to changes in their function

Cellular Effects

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow the compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZHTMDQLGOMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

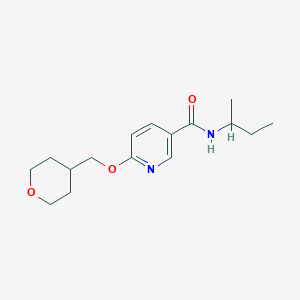

![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)

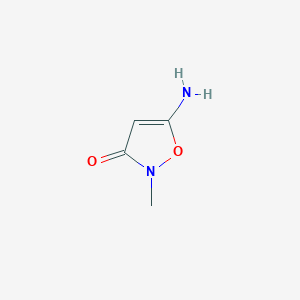

![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)

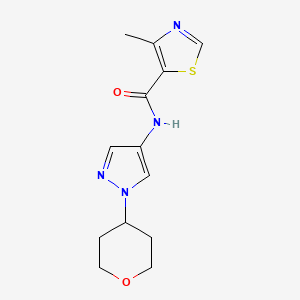

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)

![N'-[(2,4-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2991460.png)

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)

![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)

![4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2991467.png)

![1-(4-Fluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2991472.png)

![4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2991476.png)